molecular formula C16H6Cl2F6N8 B2914259 3-Chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 303144-75-4

3-Chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2914259
CAS No.: 303144-75-4
M. Wt: 495.17
InChI Key: GPOUOSLPFIIRID-UHFFFAOYSA-N
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Description

3-Chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H6Cl2F6N8 and its molecular weight is 495.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Research has explored the synthesis of various pyridine and triazole derivatives, highlighting methods like microwave irradiation for synthesizing novel triazolopyridine compounds containing the trifluoromethyl moiety. These techniques emphasize the chemical's utility in creating substances with potential antifungal activities (Ming-yan Yang et al., 2015).

Photophysical Properties

  • Electron Transfer and Photoluminescence: Studies have documented the photophysical properties of compounds involving pyridine and triazole rings. One such investigation discovered dual electron transfer photo/thermochromism and charge transfer thermochromism in a new electron donor-acceptor-based chlorobismuthate(III) hybrid (Guoping Li et al., 2016). These findings suggest potential applications in developing materials with specific photophysical behaviors.

Catalytic and Chemical Reactivity

  • Catalysis: Pyridine derivatives have been utilized in catalysis, offering efficient and flexible solutions for enantioselective reactions. Such applications have been demonstrated in synthesizing lanthanide-based catalysts for reactions involving oxazolidinones, showcasing the versatility of pyridine compounds in asymmetric synthesis (G. Desimoni et al., 2005).

Molecular Self-Assembly

  • Self-Assembly and Coordination Chemistry: Research into coordination-driven self-assembly has revealed the selective coordination of pyridine and triazole-based ligands with Pd(II) acceptors. This work highlights the potential of such compounds in constructing complex molecular architectures, such as macrocycles and molecular cages, which could be useful in nanotechnology and material science (Prodip Howlader et al., 2015).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities: Compounds featuring pyridine and triazole groups have been investigated for their antimicrobial and antioxidant properties. For instance, certain derivatives have been synthesized and screened for these activities, suggesting potential applications in developing new antimicrobial and antioxidant agents (O. Bekircan et al., 2008).

Properties

IUPAC Name

3-chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl2F6N8/c17-9-1-7(15(19,20)21)3-25-13(9)31-5-27-11(29-31)12-28-6-32(30-12)14-10(18)2-8(4-26-14)16(22,23)24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOUOSLPFIIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=N2)C3=NN(C=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl2F6N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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